1-(Ethylamino)propan-2-one

Description

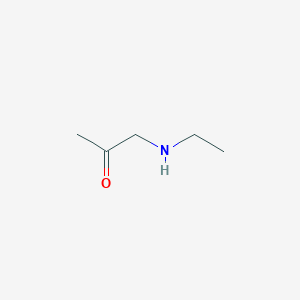

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

1-(ethylamino)propan-2-one |

InChI |

InChI=1S/C5H11NO/c1-3-6-4-5(2)7/h6H,3-4H2,1-2H3 |

InChI Key |

OBPPXHYAIUTNAW-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethylamino Propan 2 One

Direct Amination Approaches in Ketone Systems

Direct amination methods represent a highly efficient approach to forming α-amino ketones by directly introducing an amino group adjacent to a carbonyl function. One of the most straightforward strategies is the direct reductive amination of dicarbonyl compounds or the oxidative amination of simple ketones.

Transition-metal-catalyzed direct asymmetric reductive amination (DARA) of ketones is a powerful method for producing chiral primary amines. acs.org For instance, a ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}, can be used with an amine source like ammonium (B1175870) trifluoroacetate (B77799) to convert a ketone into a primary amine with high enantioselectivity. acs.orgresearchgate.net Applying this to a suitable propanone derivative could yield the target compound.

Another approach is the oxidative α-C–H amination of ketones. This method avoids the need for pre-functionalized substrates. For example, a transition-metal-free method using sodium percarbonate as an oxidant allows for the reaction of various ketones with amines, including aliphatic primary amines like ethylamine (B1201723), to form the corresponding α-amino ketones. colab.ws The reaction is believed to proceed through a radical pathway. colab.ws

Strategies for Constructing the Amino Ketone Moiety

The α-amino ketone moiety is a privileged structure in medicinal chemistry. researchgate.net General strategies for its construction are well-established and can be adapted for the synthesis of 1-(Ethylamino)propan-2-one.

Classical methods often rely on the nucleophilic substitution of an α-halogenated ketone with an amine. rsc.org This involves reacting a precursor like 1-bromo- or 1-chloro-propan-2-one with ethylamine. The high reactivity of the α-halo ketone facilitates the substitution reaction. A related approach involves the electrophilic amination of ketone enolates using nitrogen-based electrophiles such as haloamines or azo compounds. rsc.org

More recent strategies focus on C-H functionalization, rearrangements, and multicomponent reactions. colab.ws For example, the Heyns rearrangement of α-hydroxyl ketones with secondary amines, catalyzed by an acid like p-toluenesulfonic acid (PTSA), can produce α-amino ketones. colab.ws Additionally, the oxidative cleavage of aziridines, particularly using reagents like N-bromosuccinimide (NBS), can yield α-amino ketone derivatives. colab.ws

Precursor-Based Synthesis Routes for this compound

The most common precursor-based route to this compound involves the reaction of an α-haloketone with ethylamine. A synthetic pathway analogous to that used for cathinone (B1664624) derivatives starts with a suitable ketone precursor, which is first α-brominated using bromine. uzh.ch The resulting α-bromo ketone is then reacted with ethylamine to produce the final product. uzh.ch

A plausible and widely used route is outlined below:

Halogenation of Precursor : Start with a precursor like 1-hydroxypropan-2-one or propanal. The key intermediate, 1-chloro-propan-2-one or 1-bromo-propan-2-one, is formed.

Nucleophilic Substitution : The α-haloketone is then treated with ethylamine. The nitrogen atom of the ethylamine acts as a nucleophile, displacing the halogen atom to form this compound. This reaction is often carried out in a suitable solvent like tetrahydrofuran. uzh.ch

Another potential precursor is 1-(Ethylamino)propan-2-ol. smolecule.comontosight.ai This amino alcohol can be oxidized to the corresponding ketone. This route is advantageous if the amino alcohol is more readily available or easier to synthesize stereoselectively. Common oxidizing agents could be employed for this transformation.

A specific example of a related synthesis involves reacting N-ethyl-2,6-diethyl aniline (B41778) with 3-chloro-2-oxo-propanal in the presence of a Palladium on carbon (Pd/C) catalyst and ammonium formate (B1220265) to produce 1-chloro-3-((2,6-diethylphenyl)(ethyl)amino)propan-2-one, demonstrating the feasibility of constructing such structures from aldehyde precursors. jocpr.com

Investigations into Stereoselective Synthesis Pathways

The development of stereoselective methods for producing chiral α-amino ketones is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. rsc.org Several strategies have been explored to control the chirality at the α-carbon.

Catalytic Asymmetric Synthesis : Transition-metal catalysts are widely used for the enantioselective synthesis of chiral amines and their derivatives. nih.gov

Asymmetric Hydrogenation : The asymmetric transfer hydrogenation of α-keto ketimines, catalyzed by a chiral Brønsted acid, can produce chiral α-amino ketones with high enantiomeric excess (ee). rsc.org

Asymmetric Arylation : Palladium-catalyzed asymmetric arylation of α-keto imine surrogates with arylboronic acids is another efficient method for synthesizing chiral acyclic α-amino ketones. nih.gov The stereoselectivity is controlled by the chiral ligand used with the palladium catalyst. nih.gov

Direct Asymmetric Reductive Amination (DARA) : As mentioned earlier, ruthenium catalysts with chiral ligands like (S)-binap are effective for the DARA of ketones, providing a direct route to enantiomerically enriched primary amines. acs.org

Biocatalysis : Enzymes offer high selectivity under mild reaction conditions.

Transaminases (TAs) : Transaminases can be used for the biotransamination of a ketone precursor to directly yield a chiral amine. rsc.org Screening a panel of transaminases can identify enzymes that produce the desired (R)- or (S)-enantiomer with high yield and selectivity. rsc.org

Alcohol Dehydrogenases (ADHs) : A chemoenzymatic route can involve the bioreduction of a ketone intermediate to a chiral alcohol using an alcohol dehydrogenase. rsc.orgrsc.org This chiral alcohol can then be chemically converted to the target chiral amine. rsc.org

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing yield, minimizing byproducts, and developing scalable, cost-effective processes. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reactant stoichiometry.

For reductive amination reactions, which are closely related to direct amination, the solvent system and the ratio of reagents are critical. In the synthesis of secondary and tertiary amines via reductive N-alkylation, a mixture of 2-propanol and water was found to give the best yield and reaction rate. jocpr.com The amount of catalyst (e.g., Pd/C) and the hydrogen source (e.g., ammonium formate) also significantly impact the outcome. jocpr.com

The following interactive table illustrates the optimization of a hypothetical reductive amination to form an N-alkylated amine, demonstrating how systematic screening of conditions leads to improved yields.

In catalyst screening for continuous flow synthesis, innovations such as using palladium-doped catalysts have been shown to improve reaction rates significantly under mild conditions. smolecule.com Furthermore, microwave-assisted synthesis in solvent-free systems aligns with green chemistry principles by reducing reliance on volatile organic compounds. smolecule.com

Chemical Reactivity and Mechanistic Studies of 1 Ethylamino Propan 2 One

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group in 1-(ethylamino)propan-2-one is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to reaction with a wide array of nucleophiles. This reaction typically proceeds through a tetrahedral intermediate, which is then protonated to yield the final addition product.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by a solvent or a weak acid, to give the alcohol product. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles.

Key examples of nucleophilic addition reactions at the carbonyl group include:

Hydration: In the presence of water, this compound can form a gem-diol. This equilibrium usually favors the ketone, but the gem-diol can be a significant species under certain conditions.

Acetal and Ketal Formation: Reaction with alcohols under acidic conditions leads to the formation of hemiacetals and subsequently acetals. This is a reversible process where water is removed to drive the reaction to completion.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) to the carbonyl group yields a cyanohydrin. This reaction is significant as it creates a new carbon-carbon bond and introduces a nitrile group that can be further transformed.

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group, forming tertiary alcohols after an acidic workup. This is a powerful method for carbon-carbon bond formation.

| Nucleophile | Reagent(s) | Product Type | General Reaction Scheme |

|---|---|---|---|

| Water | H₂O | Gem-diol (Hydrate) |  (Illustrative scheme showing nucleophilic attack on the carbonyl group) (Illustrative scheme showing nucleophilic attack on the carbonyl group) |

| Alcohol | R'OH, H⁺ catalyst | Hemiacetal/Acetal | |

| Cyanide | HCN or NaCN/H⁺ | Cyanohydrin | |

| Organometallic | R'MgX or R'Li, then H₃O⁺ | Tertiary Alcohol |

Reactions Involving the Ethylamino Functionality

The secondary amine group in this compound is both basic and nucleophilic, allowing it to participate in a variety of reactions. smolecule.com The lone pair of electrons on the nitrogen atom is readily available for bonding with electrophiles.

Common reactions involving the ethylamino group include:

N-Alkylation: The amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an N-acyl derivative (an amide). This reaction is typically rapid and is often used to protect the amino group or to synthesize more complex molecules.

Iminium Ion Formation: In an acidic medium, the amine can react with the adjacent carbonyl group, or an external aldehyde or ketone, to form an iminium ion after dehydration. adichemistry.com This iminium ion is a key intermediate in reactions such as the Mannich reaction. adichemistry.comwikipedia.org

Salt Formation: As a base, the ethylamino group readily reacts with acids to form the corresponding ammonium salt. This is a simple acid-base reaction that can be used to isolate or purify the compound. ontosight.ai

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (R'-X) | Tertiary Amine / Quaternary Ammonium Salt |

| N-Acylation | Acyl chloride (R'-COCl) or Acid Anhydride (B1165640) ((R'CO)₂O) | Amide |

| Iminium Ion Formation | Acid (H⁺) | Iminium Ion |

| Salt Formation | Acid (e.g., HCl) | Ammonium Salt |

Oxidation-Reduction Chemistry of this compound

Both the ketone and the amino functionalities of this compound can undergo oxidation and reduction reactions. The choice of reagent determines which functional group will react.

Reduction:

The carbonyl group is readily reduced to a secondary alcohol, forming 1-(ethylamino)propan-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) can also be employed to reduce the ketone. Under more forcing conditions, the amino group can also direct the reduction. The reduction of β-amino ketones can be diastereoselective, leading to either syn or anti 1,3-amino alcohols, depending on the N-protecting group and the reducing agent used. mdpi.com

Oxidation:

The oxidation of this compound can be more complex. Strong oxidizing agents can lead to the cleavage of the molecule. Milder oxidation of the secondary amine could potentially form a nitrone or an imine, while oxidation at the carbon alpha to the nitrogen could occur. The ketone functionality is generally resistant to oxidation, but under harsh conditions (e.g., Baeyer-Villiger oxidation), it could be converted to an ester. The palladium-catalyzed Wacker oxidation of internal allylamine (B125299) derivatives is a known method for synthesizing β-amino ketones. ugent.be

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction of Ketone | NaBH₄ or LiAlH₄, H₂/Catalyst | 1-(Ethylamino)propan-2-ol |

| Oxidation (Potential) | Mild oxidizing agents | Nitrone, Imine, or other oxidation products |

Elimination Reaction Pathways and Mechanisms

This compound can undergo elimination reactions, particularly under basic conditions or when the amino group is converted into a better leaving group. The most common elimination pathway for β-amino ketones is the Hofmann elimination, which typically proceeds through an E2 mechanism. masterorganicchemistry.com

For a Hofmann elimination to occur, the secondary amine must first be "exhaustively methylated" with an excess of methyl iodide to form a quaternary ammonium iodide salt. Treatment of this salt with a strong base, such as silver oxide (which also serves to replace the iodide with a hydroxide (B78521) ion), followed by heating, induces elimination. masterorganicchemistry.com The hydroxide ion acts as a base, removing a proton from the β-carbon (the carbon adjacent to the carbon bearing the nitrogen group). Concurrently, the C-N bond cleaves, and the trialkylamine acts as the leaving group, resulting in the formation of an alkene. masterorganicchemistry.com

In the case of this compound, after conversion to the quaternary ammonium salt, elimination would lead to the formation of methyl vinyl ketone and triethylamine. The Hofmann elimination characteristically favors the formation of the less substituted alkene (the "Hofmann product"). masterorganicchemistry.com

Another possible elimination pathway is the E1cB (Elimination Unimolecular conjugate Base) mechanism, which can occur if the α-proton to the carbonyl group is sufficiently acidic. smolecule.com In this two-step mechanism, a strong base would first deprotonate the α-carbon to form a carbanion (enolate). In the second step, the leaving group (the ethylamino group, which is typically a poor leaving group and may require protonation or conversion to a better leaving group) departs.

Intramolecular and Intermolecular Condensation Reactions

The presence of both a nucleophilic amine and an electrophilic carbonyl group in the same molecule, along with acidic α-protons, allows for various condensation reactions.

Intermolecular Condensation:

Two molecules of this compound can react with each other under certain conditions. For instance, one molecule can form an enolate which can then attack the carbonyl group of a second molecule in an aldol-type condensation. Alternatively, the amino group of one molecule can attack the carbonyl group of another to form an imine, which could then participate in further reactions.

Intramolecular Condensation:

While this compound itself cannot undergo a direct intramolecular aldol (B89426) or Claisen-type condensation due to its structure, it is a classic precursor for the synthesis of larger molecules that can undergo such reactions. For example, it can be a component in a Mannich reaction. The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. adichemistry.comwikipedia.org In this context, this compound could be formed from acetone (B3395972), formaldehyde, and ethylamine (B1201723). adichemistry.com

Furthermore, derivatives of this compound can undergo intramolecular cyclization. For example, if the ethyl group on the nitrogen were replaced with a chain containing another electrophilic site, an intramolecular reaction could lead to the formation of a heterocyclic ring, a common strategy in the synthesis of alkaloids and other natural products. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The mechanisms of the reactions of β-amino ketones, including this compound, can be investigated using a combination of kinetic studies and spectroscopic techniques.

Kinetic Analyses:

Spectroscopic Analyses:

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products, and for providing structural information that helps to elucidate reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the products of reactions involving this compound. For example, in a reduction reaction, the disappearance of the ketone signal and the appearance of a secondary alcohol signal in the ¹³C NMR spectrum would confirm the transformation. Two-dimensional NMR techniques can help to establish the connectivity and stereochemistry of complex products.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The characteristic C=O stretch of the ketone (around 1715 cm⁻¹) and the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹) in this compound would be expected to change in predictable ways during its reactions. For example, upon reduction to the alcohol, the C=O stretch would disappear and a broad O-H stretch would appear.

Mass Spectrometry (MS): MS provides information about the molecular weight of the products and can be used to identify them. Fragmentation patterns can also give clues about the structure of the molecule.

By combining these analytical techniques, a detailed picture of the chemical reactivity and mechanistic pathways of this compound and related β-amino ketones can be constructed.

Derivatization and Analog Development Based on the 1 Ethylamino Propan 2 One Scaffold

Systematic Structural Modifications of the Ethylamino Group

The secondary amine of the ethylamino moiety is a prime target for structural modification, allowing for the synthesis of a diverse range of N-substituted analogs. Common strategies include N-acylation and N-alkylation, which alter the electronic and steric properties of the nitrogen atom.

N-Acylation: The reaction of the secondary amine with acylating agents, such as acid anhydrides or acid chlorides, yields N-amides. A study on synthetic cathinones demonstrated the use of various acylation reagents, including pentafluoropropionic anhydride (B1165640) (PFPA), trifluoroacetic anhydride (TFA), and acetic anhydride (AA), to form stable derivatives. rsc.org These reactions typically proceed under mild conditions and can be optimized with respect to temperature and incubation time. rsc.org For example, the acylation of propranolol (B1214883), a related compound with an isopropylamino group, has been achieved using acetic anhydride in chloroform (B151607) (CHCl3). semanticscholar.org

N-Alkylation: The introduction of additional alkyl groups on the nitrogen atom can be accomplished through reactions with alkyl halides. The synthesis of a propranolol derivative involved its reaction with n-butyl bromide, demonstrating the feasibility of N-alkylation. semanticscholar.org Another synthetic approach involves the reaction of a ketone with a primary or secondary amine in the presence of a reducing agent, a process known as reductive amination. For instance, amines can be prepared by reacting a ketone with ammonia (B1221849) or methylamine (B109427) in methanol (B129727) with titanium isopropoxide, followed by reduction with sodium borohydride (B1222165). chemrxiv.org

Table 1: Examples of Reagents for Ethylamino Group Modification

| Modification Type | Reagent Class | Specific Example(s) | Resulting Functional Group |

|---|---|---|---|

| N-Acylation | Acid Anhydrides | Acetic Anhydride, Trifluoroacetic Anhydride (TFA) rsc.orgsemanticscholar.org | N-Amide |

| N-Alkylation | Alkyl Halides | n-Butyl Bromide semanticscholar.org | Tertiary Amine |

Chemical Transformations at the Propan-2-one Carbonyl Center

The carbonyl group of the propan-2-one moiety is a key site for chemical transformations, primarily involving reduction or carbon-carbon bond formation.

Reduction to Alcohol: The ketone can be readily reduced to a secondary alcohol, converting 1-(ethylamino)propan-2-one to 1-(ethylamino)propan-2-ol. ontosight.ainih.gov This transformation is commonly achieved through catalytic hydrogenation using catalysts like platinum, palladium, or nickel. vedantu.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) are also effective. vedantu.com The reverse reaction, the oxidation of the secondary alcohol back to a ketone, can be performed using reagents like pyridinium (B92312) chlorochromate (PCC). semanticscholar.org

Reaction with Organometallic Reagents: Grignard reagents can attack the carbonyl carbon to form tertiary alcohols. For example, the reaction of propanone with methylmagnesium bromide, followed by hydrolysis, yields 2-methylpropan-2-ol. vedantu.com This provides a straightforward method for introducing alkyl or aryl substituents at the C-2 position.

Reductive Deoxygenation: The carbonyl group can be completely removed and replaced with a methylene (B1212753) group (-CH2-), converting the ketone into an alkane. This is accomplished through reactions like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reaction (using hydrazine (B178648) under basic conditions). brainly.in

Table 2: Transformations at the Carbonyl Center

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | H2/Pt or LiAlH4 vedantu.com | Secondary Alcohol |

| Oxidation (of corresponding alcohol) | Pyridinium Chlorochromate (PCC) semanticscholar.org | Ketone |

| Grignard Reaction | CH3MgBr, then H2O vedantu.com | Tertiary Alcohol |

| Clemmensen Reduction | Zn(Hg), conc. HCl brainly.in | Alkane |

Regio- and Stereoselective Substitutions on the Propanone Backbone

Introducing substituents at the C-1 or C-3 positions of the propanone backbone requires methods that control regioselectivity. Enolate chemistry is a foundational approach for achieving such substitutions. The formation of an enolate by treating the ketone with a suitable base allows for subsequent alkylation or other electrophilic trapping at the α-carbon (C-1 or C-3).

The regioselectivity of such reactions can be influenced by steric and electronic factors of both the substrate and the incoming electrophile. acs.org In related systems, tungsten-catalyzed regioselective and stereospecific ring-opening of 2,3-epoxy alcohols with various nucleophiles has been shown to afford products with high C-3 selectivity. researchgate.net This highlights that the choice of catalyst and reaction conditions is paramount in directing the outcome of substitutions on a three-carbon chain. researchgate.net For example, the reaction of diazonium salts of anthraquinones with activated alkenes demonstrates a method for introducing carbon-containing groups onto a core structure. colab.ws While applied to a different system, the principle of using reactive intermediates to guide substitution is broadly applicable.

Design and Synthesis of Chiral Analogs of this compound

While this compound itself is achiral, substitutions on the propanone backbone or modifications that result in the reduction of the ketone can introduce chirality. The synthesis of specific enantiomers or diastereomers is a key aspect of analog development.

Several strategies are employed for synthesizing chiral molecules:

Use of Chiral Precursors: A common approach is to start with enantiomerically pure building blocks. For instance, chiral α-chloroaldehydes have been prepared from enantiomerically pure amino acids, which then serve as starting materials for stereoselective syntheses. acs.org Similarly, chiral 1,2,4-oxadiazoles have been synthesized from N-protected α-amino acids with retention of the original chirality. semanticscholar.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is removed. This method has been used for dynamic kinetic resolution to produce chiral alkylated products. acs.org

Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one stereoisomer over another.

Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers. This can be done by derivatizing the racemate with a chiral resolving agent to form diastereomers, which can be separated by conventional techniques like chromatography or crystallization. Another method is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. researchgate.net Indirect gas chromatography (GC) after derivatization with chiral agents like trifluoroacetyl-L-prolyl chloride (L-TPC) has also been used to separate enantiomers of cathinone (B1664624) derivatives. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a fundamental goal of analog development. By systematically altering the structure of this compound, researchers can probe how these changes affect its characteristics.

Key findings from related fields illustrate these principles:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity of nearby functional groups. For example, the nucleophilicity of amines, a key factor in many of their reactions, is highly dependent on the electronic nature of their substituents. acs.orguni-muenchen.de

Steric Effects: The size and shape of substituents can influence reaction rates and regioselectivity by hindering the approach of reagents to a reactive site. acs.org Studies on the ring-opening of epoxides show that both amine nucleophilicity and steric bulkiness influence the reaction's outcome. researchgate.net

Physicochemical Properties: Structural modifications can lead to changes in physical properties such as melting point, boiling point, and solubility. In a study of mephedrone (B570743) derivatives, it was found that changing the counter-ion (halide) could alter the melting point of the salt. researchgate.net

The quantitative study of these relationships can be approached using linear free energy relationships, such as the one described by the equation log k = sN(N + E), which correlates reaction rate constants (k) with nucleophilicity (N) and electrophilicity (E) parameters. uni-muenchen.de

Computational Chemistry and Theoretical Investigations of 1 Ethylamino Propan 2 One

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF), are used to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and orbital energies. researchgate.net

For 1-(Ethylamino)propan-2-one, these calculations would reveal key electronic properties. The primary outputs include the optimized molecular geometry, electronic energy, and the distribution of electron density. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and shape of the HOMO indicate regions susceptible to electrophilic attack, likely the lone pair on the nitrogen atom, while the LUMO highlights areas prone to nucleophilic attack, such as the carbonyl carbon. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Further analysis, like Natural Bond Orbital (NBO) calculations, would quantify charge distribution on each atom, offering insights into the polarity of bonds, such as the C=O, C-N, and N-H bonds, and identifying key stabilizing intramolecular interactions, like hyperconjugation.

Table 1: Illustrative Electronic Properties Calculable for this compound This table demonstrates the type of data that would be generated from quantum chemical calculations. Actual values require specific computational studies.

| Parameter | Description | Potential Insight |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a baseline for comparing the stability of different conformers or isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |

| NBO Atomic Charges | Calculated charge localized on each atom (e.g., C, N, O, H). | Helps to identify electrophilic and nucleophilic sites within the molecule. |

Molecular Dynamics Simulations of Molecular Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD provides a view of the molecule's dynamic behavior in various environments, such as in a vacuum, in a solvent like water, or interacting with a biological target. researchgate.net

For this compound, an MD simulation would typically start with a quantum-mechanically optimized structure. The simulation would reveal how the molecule flexes, rotates, and translates. Key properties derived from MD simulations include the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule, such as the ethyl group. researchgate.net These simulations are invaluable for understanding how the molecule explores its conformational space and interacts with its surroundings through forces like hydrogen bonds and van der Waals interactions. acs.orgresearchgate.net

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. acs.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, a relevant reaction to model would be its formation via the Mannich reaction or its participation in subsequent reactions, such as reduction of the ketone or reactions at the amine. researchgate.net Computational methods can calculate the activation energy (the energy barrier from reactant to TS), which is crucial for predicting reaction rates. acs.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products. Such studies provide a step-by-step understanding of bond-breaking and bond-forming processes that is often unattainable through experiment alone. colab.ws

Prediction of Spectroscopic Parameters from First Principles

Quantum chemistry allows for the prediction of spectroscopic properties from first principles, meaning they are derived directly from theoretical principles without experimental data. researchgate.net These predictions are powerful tools for interpreting and verifying experimental spectra.

For this compound, calculations could predict:

Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes of the molecule can be determined. researchgate.net This allows for the assignment of peaks in experimental IR and Raman spectra to specific bond stretches (e.g., C=O, N-H) and bending modes.

NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding of each nucleus (e.g., ¹³C, ¹H) can be calculated. mdpi.com These shieldings are then converted into chemical shifts, which can be directly compared with experimental NMR data to confirm the molecular structure.

Table 2: Illustrative Spectroscopic Parameters Predicted via Computation This table shows the types of spectroscopic data that can be calculated and compared with experimental results.

| Spectroscopy Type | Calculated Parameter | Information Gained |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) and Intensities | Identification of functional groups (C=O, N-H, C-N) and their bonding environment. |

| NMR | ¹³C and ¹H Chemical Shifts (ppm) | Confirmation of the carbon skeleton and the chemical environment of each proton. |

| UV-Vis | Excitation Energies and Oscillator Strengths | Prediction of electronic transitions, such as the n→π* transition of the carbonyl group. |

Conformational Landscape Analysis and Energetics

Most flexible molecules, including this compound, can exist in multiple spatial arrangements, known as conformations or rotamers. pharmacy180.com Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds (e.g., the C-C and C-N bonds). libretexts.org

A computational conformational search would systematically rotate the rotatable bonds of this compound to map out its potential energy surface. This process identifies all low-energy conformers. Quantum chemical calculations are then performed on each unique conformer to determine their relative energies and thermodynamic populations according to the Boltzmann distribution. This analysis can reveal the most likely shape of the molecule under given conditions and identify whether intramolecular hydrogen bonding (e.g., between the N-H group and the carbonyl oxygen) stabilizes certain conformations. researchgate.net

Theoretical Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. rjpbcs.com Theoretical chemistry plays a vital role by providing the "descriptors" used in these correlations. nih.gov

If this compound were part of a series of related β-aminoketones being studied for a particular activity (e.g., as enzyme inhibitors or antioxidants), a QSAR study would be highly relevant. rjpbcs.comtandfonline.com Computational chemistry would be used to calculate a wide range of descriptors for each molecule in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. nih.gov By finding a statistically significant correlation between these calculated descriptors and the experimentally measured activity, a QSAR model can be built. researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. tandfonline.com

Advanced Analytical Methodologies in 1 Ethylamino Propan 2 One Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of 1-(Ethylamino)propan-2-one, providing the means to separate the compound from impurities, related substances, or other components within a complex matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of synthetic cathinones due to its versatility and applicability to polar and thermally labile compounds. oup.com For this compound, reversed-phase HPLC is the most common approach. unodc.org

Method development typically involves:

Stationary Phase: An octadecyl silica (C18) column is a versatile and widely used choice, offering effective separation based on hydrophobicity. unodc.org

Mobile Phase: A gradient elution using a mixture of an aqueous component (like water with a modifier) and an organic solvent (typically acetonitrile or methanol) is employed. The modifier, often an acid such as formic acid (e.g., 0.1%), is added to the mobile phase to improve peak shape and control the ionization state of the amine, which is crucial for consistent retention. oup.com

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as the aromatic ring inherent in many cathinone (B1664624) structures provides chromophores. However, for compounds like this compound that lack a strong chromophore, UV detection might be less sensitive, making coupling with a mass spectrometer (LC-MS) the preferred method for trace-level detection and confirmation. researchgate.net

The goal of HPLC method development is to achieve a balance between resolution, analysis time, and sensitivity, ensuring that the target analyte is well-separated from any potential impurities or matrix components.

Table 1: Typical HPLC Parameters for Synthetic Cathinone Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient Mode |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While effective for many synthetic cathinones, its application to this compound requires careful consideration of the compound's thermal stability. ojp.gov Cathinones can be prone to thermal degradation in the hot GC inlet, which can lead to inaccurate quantification and the appearance of artifact peaks. ojp.gov

Key aspects of GC analysis include:

Column Selection: A low-to-mid polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is generally suitable for separating cathinone derivatives.

Inlet Temperature: Optimization of the inlet temperature is critical to ensure efficient volatilization without causing thermal decomposition. ojp.gov

Derivatization: To improve volatility and thermal stability, and to enhance chromatographic peak shape, derivatization is a common strategy. rsc.org Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), can be used to react with the secondary amine in this compound. rsc.org This process creates a less polar and more stable derivative that is more amenable to GC analysis.

GC-MS remains a widely used method in forensic laboratories for the preliminary identification of synthetic cathinones in seized samples. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Elucidation

Mass Spectrometry is an indispensable tool for the structural elucidation of this compound, providing information on its molecular weight and fragmentation patterns, which act as a molecular fingerprint.

Under Electron Ionization (EI), typically used in GC-MS, the primary fragmentation pathway for synthetic cathinones is α-cleavage (cleavage of the C-C bond between the carbonyl group and the α-carbon). nih.gov This process is key to identifying the structure of the amine side chain and the rest of the molecule.

For this compound, α-cleavage results in two main diagnostic fragment ions:

Iminium Cation: The cleavage results in the formation of a stable iminium ion, which often represents the base peak in the mass spectrum. nih.gov

Acylium Cation: The other part of the molecule forms an acylium ion.

Table 2: Predicted Electron Ionization (EI) Mass Fragments for this compound

| Fragment Name | Structure | Predicted m/z | Significance |

|---|---|---|---|

| Molecular Ion [M]•+ | [C5H11NO]•+ | 101 | Confirms molecular weight |

| Iminium Ion | [CH2=N+H(CH2CH3)] | 58 | Characteristic of the ethylamino side chain; often the base peak |

| Acylium Ion | [CH3C=O]+ | 43 | Confirms the propan-2-one structure |

Tandem Mass Spectrometry (MS/MS) Applications

Tandem Mass Spectrometry (MS/MS), commonly used with liquid chromatography (LC-MS/MS), provides an additional layer of structural confirmation and is highly selective for targeted analysis. oup.com In this technique, the protonated molecule [M+H]⁺ of this compound (m/z 102) is selected in the first mass analyzer and then fragmented via collision-induced dissociation (CID). ojp.gov

The resulting product ions provide structural information. For secondary amines like this compound, a dominant fragmentation pathway in CID is the neutral loss of water (H₂O). ojp.govwvu.edu Other fragments corresponding to the cleavage of the alkyl side chain are also observed, which allows for highly specific detection using techniques like Selected Reaction Monitoring (SRM).

High-Resolution Mass Spectrometry (HRMS) in Metabolite and Degradant Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov This capability is invaluable for identifying unknown substances, such as novel synthetic cathinones, their metabolites, or degradation products, without the need for a reference standard. nih.govtandfonline.com

In the context of this compound research, HRMS is applied to:

Metabolite Identification: Synthetic cathinones undergo metabolic transformations in the body, such as the reduction of the ketone group to a hydroxyl group. tandfonline.com HRMS can accurately measure the mass of these metabolites, allowing for the confident proposal of their chemical formulas and structures.

Degradant Analysis: HRMS can be used to identify products formed from the degradation of this compound under various conditions (e.g., exposure to heat or light), which is important for stability studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. While reference standards are often used for confirmation in chromatography and mass spectrometry, NMR can be used for the de novo identification of unknown cathinone derivatives. nih.govresearchgate.net

The expected NMR signals for this compound would include:

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the ethyl group (a triplet and a quartet), the methylene (B1212753) group adjacent to the nitrogen and carbonyl, and the terminal methyl group (a singlet). The chemical shifts and coupling patterns would confirm the connectivity of these groups.

¹³C NMR: The carbon NMR spectrum would show five distinct signals, corresponding to the carbonyl carbon, the methylene carbon, the methyl carbon adjacent to the carbonyl, and the two unique carbons of the ethyl group. uobasrah.edu.iq

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Environment | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|---|

| -CH₃ (acetyl) | Adjacent to C=O | ¹H NMR | ~2.1 | Singlet (s) |

| -CH₂- (backbone) | Between N and C=O | ¹H NMR | ~3.4 | Singlet (s) |

| -CH₂- (ethyl) | Adjacent to NH and CH₃ | ¹H NMR | ~2.6 | Quartet (q) |

| -CH₃ (ethyl) | Terminal methyl | ¹H NMR | ~1.1 | Triplet (t) |

| -NH- | Amine proton | ¹H NMR | Variable | Broad Singlet (br s) |

| C=O | Ketone carbonyl | ¹³C NMR | ~208 | - |

| -CH₂- (backbone) | Between N and C=O | ¹³C NMR | ~58 | - |

| -CH₃ (acetyl) | Adjacent to C=O | ¹³C NMR | ~28 | - |

| -CH₂- (ethyl) | Adjacent to NH | ¹³C NMR | ~45 | - |

| -CH₃ (ethyl) | Terminal methyl | ¹³C NMR | ~15 | - |

One-Dimensional (1D) NMR Techniques

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be the primary tool for the initial structural verification of this compound.

In a hypothetical ¹H NMR spectrum, specific proton signals would be expected. The methyl protons adjacent to the carbonyl group would likely appear as a singlet. The methylene and methyl protons of the ethyl group would present as a quartet and a triplet, respectively, due to spin-spin coupling. The methylene protons adjacent to the nitrogen would also exhibit a distinct signal, potentially a singlet or a more complex pattern depending on the neighboring protons and the exchange rate of the amine proton. The amine proton itself might appear as a broad singlet.

A ¹³C NMR spectrum would complement the proton data by identifying the unique carbon environments. A peak at a significantly downfield chemical shift would be indicative of the carbonyl carbon. The remaining carbon signals for the methyl and methylene groups would appear at characteristic upfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (next to C=O) | ~2.1 | Singlet |

| CH₂ (ethyl group) | ~2.6 | Quartet |

| CH₃ (ethyl group) | ~1.1 | Triplet |

| CH₂ (next to NH) | ~2.8 | Singlet/Complex |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | >200 |

| CH₃ (next to C=O) | ~30 |

| CH₂ (ethyl group) | ~45 |

| CH₃ (ethyl group) | ~15 |

Two-Dimensional (2D) NMR Correlation Experiments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the signal for the methyl protons of the ethyl group in the ¹H spectrum would show a correlation to the corresponding methyl carbon signal in the ¹³C spectrum.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques are invaluable for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ would be a clear indicator of the carbonyl (C=O) stretching vibration of the ketone. The N-H stretching vibration of the secondary amine would likely appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ range. Furthermore, C-N stretching and N-H bending vibrations would be expected in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1700-1725 | Strong |

| N-H | Stretch | 3300-3500 | Moderate |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| N-H | Bend | 1550-1650 | Moderate |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the C-C and C-H symmetric stretching vibrations often give rise to strong Raman signals. The non-polar nature of many of the bonds in the alkyl framework makes them particularly well-suited for Raman analysis.

X-ray Crystallography for Solid-State Structural Determination

Should this compound or a suitable salt (e.g., hydrochloride) be crystallizable, single-crystal X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and any intermolecular interactions such as hydrogen bonding involving the amine and carbonyl groups. This data is the gold standard for structural elucidation.

Development of Robust Analytical Protocols and Validation Studies

For quantitative analysis, such as determining the purity of a sample or its concentration in a mixture, the development and validation of a robust analytical protocol would be necessary. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be the methods of choice.

A typical validation study for an HPLC or GC method, following guidelines from the International Council for Harmonisation (ICH), would involve assessing the following parameters:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components like impurities or degradation products.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The development of such a validated method would ensure the quality and consistency of any research or application involving this compound.

Degradation and Stability Studies of 1 Ethylamino Propan 2 One

Investigation of Photolytic Degradation Mechanisms

Photolytic degradation involves the breakdown of a chemical compound upon exposure to light. For 1-(Ethylamino)propan-2-one, this process is influenced by factors such as the presence of a carbonyl group and unsaturated bonds within its structure. pharmaguideline.com The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the formation of reactive species like free radicals. pharmaguideline.comnih.gov

The degradation mechanism can proceed through several pathways. One proposed mechanism, drawing parallels from studies on similar amine structures, involves the generation of hydroxyl radicals (•OH) in aqueous environments, which then attack the compound. rsc.org A likely site of attack is the α-carbon or β-carbon on the ethylamino side chain. rsc.org Attack on the β-carbon can lead to hydrogen atom abstraction, forming a carbon-centered radical. This radical can then react with oxygen to form degradation products. Another potential pathway is the direct photolysis of the molecule, where the energy from light absorption leads to the homolytic cleavage of chemical bonds. pharmaguideline.com

Characterization of Hydrolytic Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in aqueous solution is dependent on pH. epa.gov Forced degradation studies on structurally related compounds, such as carvedilol (B1668590), have been conducted under both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to characterize hydrolytic pathways. nih.gov Such studies are typically performed in the dark to prevent interference from photolytic degradation. nih.gov

For this compound, the presence of the ketone and amine functional groups makes it susceptible to both acid- and base-catalyzed hydrolysis. epa.gov Under acidic conditions, the amine group can be protonated, which may influence the reactivity of the adjacent parts of the molecule. Under basic conditions, the ketone group may be more susceptible to nucleophilic attack. The distribution of degradation products will likely vary depending on the pH of the environment. epa.gov

Research on Oxidative Degradation Processes

Oxidative degradation involves reactions with oxidizing agents. This compound is susceptible to oxidation, a process that can be initiated by atmospheric oxygen or other oxidizing species. Studies on related secondary amines show they are generally less stable under oxidative conditions compared to tertiary amines.

The presence of a β-keto functional group, as seen in cathinone (B1664624) derivatives, can lead to specific oxidative degradation pathways. oup.com Research on these related compounds indicates that oxidation often results in the loss of two hydrogen atoms, yielding products such as enamines or imines. oup.com For instance, studies on the degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP) identified acetone (B3395972) as a primary degradation product, suggesting cleavage of the carbon-nitrogen bond. researchgate.net Similarly, the oxidation of carvedilol, a more complex molecule, leads to the formation of several degradation products, indicating the sensitivity of the aminopropanol (B1366323) structure to oxidation. nih.govinnovareacademics.in

Thermal Stability and Decomposition Profiling

The thermal stability of an organic compound dictates its behavior at elevated temperatures. While this compound is generally stable at recommended storage temperatures (e.g., 2–8°C), it undergoes decomposition at higher temperatures.

Studies on similar cathinone structures show that thermal degradation can occur during analytical procedures like gas chromatography-mass spectrometry (GC-MS), especially at high injection port temperatures. oup.com This degradation can be minimized by optimizing analytical conditions. oup.com Thermogravimetric analysis (TGA) of a related compound, 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride, showed decomposition occurring at 262°C. Upon significant heating, the complete decomposition of this compound is expected to generate toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Below is a table summarizing the stability profile based on available data for the compound and its analogues.

| Parameter | Condition | Observation | Reference |

| Short-Term Storage | -18°C (2 weeks) | No significant degradation observed for related compounds. | |

| Short-Term Storage | +40°C (2 weeks) | Minor degradation (e.g., ~0.8% decrease in purity) noted for analogues. | |

| Long-Term Storage | +2°C to +8°C (dark, airtight) | Considered optimal for maximum stability. | |

| Thermal Stress | High Temperature (e.g., >250°C) | Decomposition occurs, leading to the formation of various byproducts. | |

| Analytical Stress | High GC-MS Injector Temperature | In-situ degradation can occur, forming specific artifacts. | oup.com |

Identification and Elucidation of Degradation Products

The degradation of this compound under various stress conditions leads to a range of products. The identification of these products is crucial for understanding the degradation pathways. Based on studies of analogous compounds, several potential degradation products can be predicted.

Oxidative Degradation: Can lead to the formation of an imine or enamine through the loss of two hydrogen atoms. oup.com Another product identified from the oxidation of a related amine is acetone. researchgate.net

Hydrolytic Degradation: In related cathinones, hydrolysis under acidic conditions can lead to products like 3',4'-methylenedioxyphenyl-1,2-propanedione, suggesting the formation of a dione (B5365651) might be possible. uzh.ch

Metabolic Degradation (in vivo): While not strictly environmental degradation, metabolic pathways can provide insight into potential chemical transformations. For related compounds, N-dealkylation (loss of the ethyl group) and β-ketone reduction are major pathways. Reduction of the ketone in this compound would yield 1-(Ethylamino)propan-2-ol. nih.gov

The table below lists potential degradation products and the pathways from which they might arise.

| Degradation Product | Potential Pathway(s) | Molecular Formula | Reference |

| 1-Iminopropan-2-one, ethyl- | Oxidative, Thermal | C₅H₉NO | oup.com |

| 1-(Ethylamino)prop-1-en-2-ol | Oxidative (Enol Tautomer) | C₅H₁₁NO | oup.com |

| 1-(Ethylamino)propan-2-ol | Reductive | C₅H₁₃NO | nih.gov |

| Propan-2-one (Acetone) | Oxidative | C₃H₆O | researchgate.net |

| Acetaldehyde | Photolytic, Oxidative | C₂H₄O | |

| Propan-2-one | N-Dealkylation | C₃H₆O |

Kinetic Studies of Degradation Processes

The degradation of many organic compounds, including those with similar functional groups, often follows pseudo-first-order kinetics. This means the rate of degradation is directly proportional to the concentration of the compound. For example, forced degradation studies on carvedilol under acidic and basic conditions tracked the formation of degradation products over time, with different products appearing after specific durations (e.g., 30 to 50 hours at 60°C). nih.gov The rate of degradation is highly dependent on conditions such as temperature, pH, and the concentration of other reactants like oxidants or catalysts. researchgate.netresearchgate.net For instance, the rate of oxidative degradation of related amines was found to increase significantly with higher oxygen pressure and temperature. researchgate.net

The table below presents hypothetical kinetic data based on findings for analogous compounds to illustrate how such data might be presented.

| Degradation Process | Condition | Rate Law | Half-life (t₁/₂) | Reference |

| Hydrolysis | 0.1 M NaOH, 60°C | Pseudo-first-order | Hours to Days | nih.gov |

| Hydrolysis | 0.1 M HCl, 60°C | Pseudo-first-order | Hours to Days | nih.gov |

| Oxidation | 5% H₂O₂, Room Temp. | Complex, multi-order | Hours | innovareacademics.in |

| Photolysis | Aqueous solution, UV irradiation | Pseudo-first-order | Minutes to Hours | researchgate.net |

Research on Biological Interactions and Activity Profiles of 1 Ethylamino Propan 2 One Excluding Human Clinical Trials

In Vitro Enzyme Inhibition and Activation Studies (e.g., cytochrome P450, acetylcholinesterase)

In vitro enzyme assays are fundamental in early drug discovery to identify potential interactions between a new chemical entity and key enzymes. These studies can predict potential drug-drug interactions or elucidate mechanisms of action. The primary methodologies involve incubating the compound with specific enzymes, often using human liver microsomes or recombinant enzymes, to measure changes in enzymatic activity. criver.com

Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily is the most important enzyme system involved in the metabolism of drugs and other xenobiotics. nih.gov Inhibition of these enzymes can lead to clinically significant drug-drug interactions by impairing the clearance of co-administered drugs. nih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). nih.gov Studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to reduce enzyme activity by 50%.

While no specific CYP450 inhibition data for 1-(Ethylamino)propan-2-one is publicly available, aminoketone moieties are present in various pharmaceutical agents, and their interaction with CYP enzymes is evaluated as a standard part of preclinical development. For illustration, the table below shows IC50 values for a hypothetical compound against major CYP isoforms.

Illustrative Data: CYP450 Inhibition Profile of a Hypothetical Aminoketone

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | Not Determined |

| CYP2C9 | Diclofenac | 25.3 | Competitive |

| CYP2C19 | S-Mephenytoin | > 50 | Not Determined |

| CYP2D6 | Dextromethorphan | 8.9 | Competitive |

Acetylcholinesterase (AChE): AChE is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine (B1216132). nih.govwikipedia.org Inhibition of AChE increases acetylcholine levels and is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. nih.gov The N-alkylamine structure, a feature of this compound, is found in various AChE inhibitors. mdpi.comnih.gov Research has shown that the length and properties of the N-alkyl chain can significantly influence inhibitory potency. mdpi.com

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

Receptor binding assays are used to determine if a compound physically interacts with specific biological receptors and to quantify the strength of this interaction, known as binding affinity. pharmacologyeducation.org Affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. frontiersin.org A lower Kd value signifies higher binding affinity. These studies are crucial for identifying a compound's molecular targets and potential off-target effects.

Specific receptor binding data for this compound are not available. However, the ethylamine (B1201723) moiety is a common feature in many centrally active compounds, including monoamine neurotransmitters like serotonin (B10506) (5-hydroxytryptamine). wikipedia.org Structurally related phenylalkylamine and N,N-dimethyltryptamine analogues have been shown to possess significant affinity for serotonin receptors. nih.gov For example, studies using rat stomach fundus models have determined the binding affinities (expressed as pA2 values, the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) for several such compounds. nih.gov

Illustrative Data: Serotonin Receptor Affinities of Representative Alkylamine Analogues

| Compound | Chemical Class | pA2 Value |

|---|---|---|

| DOB | Phenylalkylamine | 7.35 |

| DOM | Phenylalkylamine | 7.12 |

| 5-Methoxy-DMT | Tryptamine | 7.08 |

Data sourced from a study on hallucinogenic analogues to illustrate receptor binding principles. nih.gov

Cell-Based Assays for Pharmacological Effects

Cell-based assays provide a more biologically relevant context than biochemical assays by using living cells to assess a compound's effect on cellular processes like proliferation, viability, apoptosis, and signal transduction. bioagilytix.combioivt.comimmunologixlabs.com These assays are critical for understanding a compound's mechanism of action and potential therapeutic effects or cytotoxicity. bioagilytix.com

No pharmacological data from cell-based assays for this compound has been identified. However, studies on other aminoketones demonstrate the utility of these methods. For instance, an aromatic aminoketone designated SY0916 was investigated for its effects on bone destruction in vitro. nih.gov Using co-cultures of bone marrow cells and osteoblasts, researchers demonstrated that SY0916 could inhibit the proliferation and function of osteoclasts (cells that resorb bone tissue). nih.gov

Key Findings from a Cell-Based Study of an Illustrative Aminoketone (SY0916): nih.gov

Cell Proliferation: SY0916 significantly inhibited the proliferation of osteoclast-like cells as measured by an MTT assay.

Cell Function: The compound decreased the area of bone resorption pits on bone slices, indicating an inhibition of osteoclast function.

Gene Expression: It significantly decreased the ratio of RANKL to OPG mRNA expression, a key regulatory axis in bone metabolism.

Protein Expression: The secretion of MMP-9, an enzyme involved in bone matrix degradation, was inhibited.

These types of cell-based experiments are essential for characterizing the biological activity of novel compounds before advancing to more complex preclinical models.

Metabolic Fate and Biotransformation Pathways in Preclinical Models

Understanding the metabolic fate of a compound is crucial for evaluating its stability, identifying potentially active or toxic metabolites, and understanding its clearance mechanisms. These studies often use in vitro systems like liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog) and humans, followed by in vivo studies. nih.gov

The biotransformation of this compound has not been specifically described. However, based on its structure, several metabolic pathways can be predicted. Alicyclic and aliphatic amines are common targets for drug-metabolizing enzymes like CYPs and monoamine oxidases (MAOs). nih.govresearchgate.net

Plausible Metabolic Pathways for this compound:

N-Deethylation: Oxidative removal of the ethyl group is a common metabolic route for N-ethylamines, catalyzed by CYP enzymes. This would yield aminoacetone. researchgate.net

Oxidative Deamination: MAOs or CYPs could catalyze the oxidation of the amine, leading to the formation of an unstable intermediate that hydrolyzes to yield an aldehyde and ethylamine.

Carbonyl Reduction: The ketone group could be reduced by carbonyl reductases to form 1-(ethylamino)propan-2-ol.

N-Oxidation: The nitrogen atom could be directly oxidized to form the corresponding N-oxide, a pathway also mediated by CYP enzymes or flavin-containing monooxygenases (FMOs). nih.gov

Studies on simple amines like methylamine (B109427) in microorganisms show incorporation into amino acid pathways, forming metabolites such as N-methylglutamate, though mammalian metabolism is primarily oxidative. researchgate.net

Pharmacokinetic Investigations in Animal Models

Pharmacokinetic (PK) studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. biotechfarm.co.ilnawah-scientific.com These investigations are essential to understand how a drug is processed by the body and to inform dosing regimens for further studies. biotechfarm.co.il PK studies are typically conducted in rodent (mouse, rat) and non-rodent (dog, monkey) species. youtube.com Key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) are determined.

While no PK data for this compound are available, the table below presents illustrative pharmacokinetic parameters for (2R,6R)-hydroxynorketamine, a metabolite of ketamine with an amine structure, following oral administration in different preclinical species. nih.gov This demonstrates the type of data generated and the species differences that are often observed. nih.gov

Illustrative Pharmacokinetic Parameters of (2R,6R)-Hydroxynorketamine in Animal Models

| Parameter | Mouse | Rat | Dog |

|---|---|---|---|

| Dose (mg/kg, oral) | 10 | 10 | 2 |

| Cmax (ng/mL) | 1140 | 794 | 196 |

| Tmax (h) | 0.25 | 0.5 | 1.0 |

| AUC (ng·h/mL) | 1380 | 1480 | 1020 |

| t½ (h) | 0.7 | 1.1 | 3.5 |

| Bioavailability (F%) | 46-52% | 42% | 58% |

Data adapted from Highland J.N., et al., J Psychopharmacol, 2019. nih.gov Cmax: maximum plasma concentration; Tmax: time to reach Cmax; AUC: area under the concentration-time curve; t½: elimination half-life.

Environmental Chemistry and Fate of 1 Ethylamino Propan 2 One

Environmental Persistence and Degradation Pathways in Aquatic and Terrestrial Systems

Limited specific data is available for the environmental persistence of 1-(Ethylamino)propan-2-one. However, information on related compounds and general chemical principles can provide some insights. For instance, amines, in general, can undergo autooxidation, and their degradation mechanisms can be complex. epa.gov In soils and sediments, they have the potential to form covalent bonds with organic matter, becoming bound residues. epa.gov

The persistence of a chemical in the environment is influenced by its susceptibility to various degradation processes. For compounds like this compound, both biotic and abiotic pathways will determine its half-life in aquatic and terrestrial systems. The structure of the molecule, with an amino group and a ketone functional group, suggests potential for both microbial degradation and chemical transformation.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic transformation processes are key in determining the environmental fate of organic compounds.

Photolysis: Photodegradation, the breakdown of compounds by light, can be a significant removal mechanism. For example, studies on the related compound carvedilol (B1668590) have shown that it undergoes photodegradation when exposed to daylight. brieflands.comnih.gov The oxidation of a secondary alcohol group to a ketone, a feature present in this compound, has been observed in the photodegradation of similar structures. nih.gov The rate and extent of photolysis are dependent on factors such as light intensity and the presence of other photosensitizing molecules in the environment. nih.gov

Biotic Degradation by Microbial Communities

The biodegradation of organic compounds by microorganisms is a critical process for their removal from the environment. The structure of this compound, containing both an amino and a ketone group, suggests it could be a substrate for various microbial enzymes.

Microbial communities in soil and water have diverse metabolic capabilities and can break down a wide range of organic molecules. The degradation of atrazine, a more complex herbicide, is known to be primarily microbial, with half-lives in soil varying from 13 to 261 days. wikipedia.org The degradation pathways often involve enzymatic transformations of the side chains. Similarly, the ethylamino and propanone moieties of this compound could be susceptible to microbial attack. The specific pathways and rates of biotic degradation would depend on the microbial populations present and environmental conditions such as temperature, pH, and nutrient availability.

Development of Environmental Monitoring and Detection Methodologies

Effective monitoring and detection methods are essential for determining the presence and concentration of this compound in environmental samples. Various analytical techniques can be employed for this purpose.

Capillary electrophoresis has been successfully used for the separation and detection of degradation products of more complex molecules with similar functional groups, such as carvedilol. brieflands.comnih.gov This technique, often coupled with a UV-DAD detector, allows for the separation of the parent compound from its metabolites. nih.gov

For wider screening of organic pollutants in water, wide-scope target and suspect screening analysis using advanced analytical instrumentation is a powerful approach. emblasproject.org Such methods can help in identifying and quantifying a broad range of chemical contaminants, including potentially this compound and its degradation products. The development of specific analytical standards for this compound would be crucial for accurate quantification in environmental matrices.

Table 1: Potential Analytical Techniques for Environmental Monitoring

| Analytical Technique | Detector | Application |

|---|---|---|

| Capillary Electrophoresis (CE) | UV-DAD | Separation and detection of the compound and its degradation products. brieflands.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Identification and quantification in complex environmental samples. |

Assessment of Environmental Impact and Transport

Assessing the environmental impact and transport of this compound involves understanding its potential to move between different environmental compartments (air, water, soil) and its effects on organisms.

The mobility of a chemical in soil and its potential to leach into groundwater are key aspects of its environmental transport. While specific data for this compound is lacking, general principles suggest that its water solubility and interaction with soil organic matter will be determining factors. Some safety data sheets indicate that the product should not be allowed to enter drains, other waterways, or soil, suggesting a precautionary approach to prevent environmental contamination. aksci.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Atrazine |

| Carvedilol |

| 1-(Ethylamino)propan-2-ol |

| 1-[Ethylamino(dihydroxy)silyl]propan-2-one |

| 1-[1-(Ethylamino)ethenoxy]propan-2-one |

| Ametryn |

| 4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one |

| 2-hydroxyatrazine |

| 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride |

| trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones |

| 3-Aryl-2-(ethylamino)propan-1-ols |

| 1-(1-Aryl-2-chloro-3-hydroxypropyl)aziridines |

| trans-2-Aryl-3-(hydroxymethyl)aziridines |

| 1-Methyl-4-phenyl-1H-tetrazole-5(4H)-thione |

| 1-(3-methoxyphenyl)-4-methyl-1H-tetrazole-5(4H)-thione |

| 1-(2-(2-methoxyphenoxy)ethylamino)propan-2-one |

| 1-(2-(2-methoxyphenoxy) ethylamino)-3-(9H-carbazol-8-yloxy) propan-2-one |

| (E)-N-(2-(2-methoxyphenoxy) ethyl)-3-(9H-carbazol-8-yloxy)prop-2-en-1-amine |

| (Z)-N-(2-(2-methoxyphenoxy)ethyl)-3-(9H-carbazol-8-yloxy) prop-1-en-1-amine |

| 1-(1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)PROPAN-1-ONE |

| 2-ETHYLAMINO-1-(3,4-METHYLENEDIOXYPHENYL)PROPAN |

| 1-(Dipropylamino)propan-2-ol |

| 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione |

| 12-Aminododec-4-enoic acid |

| 1,1-Bis(cinnamyloxy)-2-phenylethane |

| 1-[3-[[2-(2-oxo-1-pyrrolidinyl)ethyl]amino]propyl]pyrrolidin-2-one |

| Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one |

| 1,1,2-trichloroethylene |

| 1,1-dichloroacetic acid |

| benzaldehyde |

| benzoic acid |

| 2,4,5-Trichlorophenoxyacetic acid |

| 2-(2,4,5-Trichlorophenoxy)propionic acid (Silvex) |

| 1,2,3-Trichloropropane |

| 1,1,2-Trichloro-1,2,2-trifluoroethane |

| 1,3,5-Trinitrobenzene |

| Tris(2,3-dibromopropyl)phosphate |

| Vinyl chloride |

| Xylenes |

| 1,2-dichloroethane |

| nitrobenzene |

| aniline (B41778) |

| methyl (E)-4-[2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]-3-methoxybut-2-enoate |

| [(2r)-1-(ethylamino)-1-oxopropan-2-yl] n-phenylcarbamate |

| 2-(4'-{bis[2-(2-methoxyethoxy)ethyl]amino}-4-nitro-[1,1'-biphenyl]-3-yl)propan-1-ol |

| 7-(diethylamino)coumarin-4-yl]methyl |

| 2-aminoethanol (MEA) |

| Propanedinitrile, 2-[[4-[[2-(4-cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]- |

| 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester |

| 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- |

| 4,6-Bis(octylthiomethyl)-o-cresol |

| Benzenamine, 4,4'-sulfonylbis- |

| Benzenesulfonic acid, oxybis |

| melamine |

| 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy) ethylamino) propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy) ethylamino) propan-2-ol |

| 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy) propan-2-ol) |

| 2-ethylamino-1-(4-methylphenyl)propan-1-one |

| 3,4-methylenedioxy-N-methcathinone |

| ethylenediamine (EDA) |

| 1,2-propanediamine (1,2-DAP) |

| 1,3-diaminopropane (1,3-DAP) |

| N-methyl-1,2-ethanediamine (N-MEDA) |

| S-metolachlor ethanesulfonic acid |

| S-metolachlor oxanilic acid |

| metolachlor CGA 37735 |

| desethylatrazine |

| desisopropylatrazine |

| atrazine-desethyl2-hydroxy |

| Hydroxy-metolachlor |

| p-nitroanisole |

| pyridine |

| Cadmium nitrate |

| Dimethyldisulfane |

| 2-sec-Butylphenol |